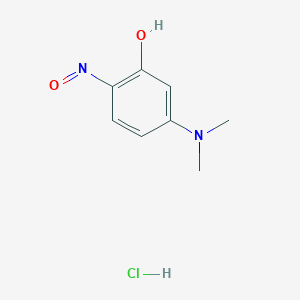

2-Nitroso-5-dimethylaminophenol Hydrochloride

Description

2-Nitroso-5-dimethylaminophenol Hydrochloride (CAS: 41317-10-6) is a nitroso-substituted phenolic compound with the molecular formula C₈H₁₁ClN₂O₂ and a molecular weight of 202.64 g/mol . It exists as a hydrochloride salt, enhancing its stability and solubility in polar solvents. The compound is characterized by a nitroso (-NO) group at the 2-position and a dimethylamino (-N(CH₃)₂) group at the 5-position of the phenol ring.

Key applications include:

- Metal ion detection: It forms colored complexes with transition metals like iron (Fe) and cobalt (Co), enabling spectrophotometric analysis .

- Microfluidic extraction: Used in solvent extraction systems for metal recovery, particularly in Co and La separation processes .

- Catalytic hydrogenation: Serves as a precursor in pharmaceutical synthesis, as demonstrated in the hydrogenation of its nitroso group to produce intermediates for immunomodulatory drugs .

The compound is commercially available with >95% purity (HPLC) and is stored at -20°C to prevent decomposition .

Properties

IUPAC Name |

5-(dimethylamino)-2-nitrosophenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-10(2)6-3-4-7(9-12)8(11)5-6;/h3-5,11H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRIZNEWVHJJMHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)N=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431167 | |

| Record name | 5-(Dimethylamino)-2-nitrosophenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41317-10-6 | |

| Record name | 5-(Dimethylamino)-2-nitrosophenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitrosation in Acidic Alcoholic Medium

A well-documented method adapted from the synthesis of 2-nitroso-5-diethylaminophenol hydrochloride involves dissolving the dimethylaminophenol precursor in an alcohol saturated with hydrogen chloride gas, followed by slow addition of the nitrosating agent at 0°C with stirring.

Note: Although this exact procedure is reported for the diethylamino analog, the dimethylamino variant is expected to behave similarly under these conditions, with comparable yields and purity.

Alternative Nitrosation Using Sodium Nitrite and Hydrochloric Acid

Another common approach involves generating nitrous acid in situ by mixing sodium nitrite with hydrochloric acid in an aqueous or alcoholic medium containing the dimethylaminophenol precursor.

| Step | Reagents/Conditions | Description | Notes |

|---|---|---|---|

| 1 | Dissolve 5-dimethylaminophenol in ethanol/HCl mixture | Prepare acidic medium at 0–5°C | Temperature critical |

| 2 | Add sodium nitrite solution dropwise | Generate nitrous acid and effect nitrosation | Monitor by TLC |

| 3 | Stir reaction mixture for 30–60 minutes | Ensure complete conversion | Avoid over-nitrosation |

| 4 | Neutralize and extract product | Use organic solvents such as dichloromethane | Purification step |

| 5 | Recrystallize from ethanol/water | Obtain pure hydrochloride salt | Enhances purity |

This method is widely used in research laboratories due to the availability of reagents and ease of reaction monitoring.

Reaction Conditions and Optimization

- Temperature : Maintaining 0°C or below during nitrosation is critical to prevent side reactions such as over-nitrosation or decomposition of the nitroso group.

- Solvent choice : Alcoholic solvents (ethanol, n-propanol) saturated with HCl gas provide an acidic environment and facilitate solubility of starting materials and intermediates.

- Stoichiometry : Equimolar amounts of phenol derivative and nitrosating agent ensure optimal yield.

- Reaction time : Typically 30 minutes to 1 hour, with stirring to ensure homogeneity.

- Isolation : Addition of non-polar solvents like diethyl ether induces precipitation of the hydrochloride salt, which is then filtered and dried.

Purification and Characterization

- Purification : Recrystallization from ethanol/water mixtures or chromatography on silica gel using methanol/dichloromethane gradients are effective.

- Characterization : Confirmed by melting point (typically around 175–177°C for related compounds), UV-Vis absorption (characteristic nitroso group peaks), NMR spectroscopy, and mass spectrometry.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Nitrosating Agent | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Isoamyl nitrite in HCl/n-propanol | 5-dimethylaminophenol (analogous to diethyl analog) | Isoamyl nitrite | n-Propanol saturated with HCl | 0°C | ~70-75 | Rapid, high purity, common method |

| Sodium nitrite + HCl in ethanol | 5-dimethylaminophenol | Sodium nitrite + HCl | Ethanol/HCl aqueous | 0–5°C | 60-70 | Widely used in lab scale |

| Direct nitrosation in acidic aqueous medium | 5-dimethylaminophenol | Nitrous acid (in situ) | Water/acidic solution | 0°C | Moderate | Requires careful pH control |

Research Findings and Notes on Preparation

- The nitrosation reaction is highly sensitive to pH and temperature; excess acid or elevated temperatures can lead to side products or degradation.

- The hydrochloride salt form enhances stability and crystallinity, facilitating handling and storage.

- Analogous compounds such as 2-nitroso-5-diethylaminophenol hydrochloride have been synthesized with yields around 71% under similar conditions, suggesting comparable efficiency for the dimethylamino compound.

- Purity and structural confirmation are essential due to the compound’s potential applications in biochemical research and dye synthesis.

Chemical Reactions Analysis

2-Nitroso-5-dimethylaminophenol Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydroxylammonium chloride and buffer solutions . For example, the reaction of iron(II) with 2-nitroso-5-dimethylaminophenol in an ethylene carbonate-water mixture results in the formation of iron complexes . These reactions are often used in spectrophotometric determinations of iron in various samples .

Scientific Research Applications

Analytical Chemistry

Detection of Metal Ions:

NDMAP has been utilized as a colorimetric sensor for detecting metal ions, particularly iron (Fe²⁺). The compound forms a complex with Fe²⁺ ions, exhibiting a unique absorption wavelength at 756 nm, which allows for selective quantification in the presence of other metal ions. This specificity is crucial for environmental monitoring and biochemical assays where accurate metal ion detection is required .

| Metal Ion | Absorption Wavelength (nm) | Molar Absorptivity (cm⁻¹ M⁻¹) |

|---|---|---|

| Fe²⁺ | 756 | 45,000 |

| Co²⁺ | 493 | Not specified |

| Cu²⁺ | 430 | Not specified |

| Ni²⁺ | 391 | Not specified |

Photographic Industry

NDMAP serves as a light-sensitive agent in the development of photographic materials. Its ability to undergo photochemical reactions upon exposure to light makes it valuable in creating images on photographic films. The compound's properties allow it to be used in various formulations that enhance the sensitivity and quality of photographic products .

Laser Dyes and Fluorescent Materials

The compound is also used as an intermediate in the synthesis of laser dyes, particularly those belonging to the rhodamine and phenoxazone classes. These dyes are critical in applications such as:

- Laser Technology: NDMAP derivatives are incorporated into laser systems due to their efficient fluorescence properties.

- Fluorescent Tags: Used in diagnostic methods and therapeutic kits, these fluorescent dyes help visualize biological processes .

Case Study 1: Detection of Fe²⁺ Ions

In a study conducted by Ito et al., NDMAP was tested for its efficiency in detecting Fe²⁺ ions in aqueous solutions. The results demonstrated a low error margin of only 7% when distinguishing Fe²⁺ from Cu²⁺ ions, showcasing its potential for environmental applications where precise measurements are critical .

Case Study 2: Photochemical Applications

Research highlighted the role of NDMAP in synthesizing new benzo[a]phenoxazinium derivatives, which were characterized by their photophysical properties. These derivatives showed promise in detecting phase transitions in lipid vesicles, indicating potential applications in biochemistry and material science .

Mechanism of Action

The mechanism of action of 2-Nitroso-5-dimethylaminophenol Hydrochloride involves its ability to form complexes with metal ions, such as iron(II) . This complex formation is used in spectrophotometric determinations, where the compound reacts with metal ions to produce a colored complex that can be measured . The molecular targets and pathways involved in this process include the interaction of the nitroso group with metal ions, leading to the formation of stable complexes .

Comparison with Similar Compounds

Structural Analogs in the Nitroso Phenol Family

Several nitroso-substituted phenols share functional similarities but differ in substituents and applications. Key analogs include:

Key Observations :

- Substituent Effects: Replacing dimethylamino with diethylamino (e.g., 5-(Diethylamino)-2-nitrosophenol HCl) increases molecular weight and hydrophobicity, reducing aqueous solubility . Nitroso R Salt’s sulfonic acid groups enhance water solubility, making it preferable for aqueous-phase metal assays .

- Metal Selectivity: 2-Nitroso-5-dimethylaminophenol HCl shows higher specificity for Fe(II) and Co(II) compared to 1-Nitroso-2-naphthol, which binds Co and Ni indiscriminately .

Functional Comparison in Metal Chelation

The nitroso group enables strong coordination with transition metals. Comparative performance in Fe(II) detection:

Insights :

Solvent Extraction Efficiency in Microfluidic Systems

2-Nitroso-5-dimethylaminophenol HCl is widely used in microfluidic Co extraction. Performance comparison under optimized flow rates:

Notes:

Stability and Handling

- 2-Nitroso-5-dimethylaminophenol HCl: Requires storage at -20°C to prevent nitroso group degradation; >95% purity achievable .

- 5-(Diethylamino)-2-nitrosophenol HCl: Less stable; commercial purity capped at 98% due to hygroscopicity .

- Nitroso R Salt : Stable at room temperature but degrades in acidic conditions .

Biological Activity

Introduction

2-Nitroso-5-dimethylaminophenol hydrochloride (CAS No. 41317-10-6) is a nitroso compound that has garnered attention for its potential biological activities, particularly in pharmacological and toxicological contexts. This article delves into the compound's biological activity, exploring its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound is characterized by its nitroso group attached to a dimethylaminophenol structure. This configuration contributes to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C8H10N2O2 |

| Molecular Weight | 166.18 g/mol |

| Solubility | Soluble in water |

| Appearance | Yellow to orange crystalline |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The compound exhibits the following mechanisms:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can lead to altered metabolic pathways.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress by generating ROS, which may result in cellular damage or apoptosis.

- Nitrosation Reactions : It participates in nitrosation reactions that can modify amino acids and affect protein function.

Cellular Studies

Research indicates that this compound has significant effects on various cell types:

- Cytotoxicity : In vitro studies demonstrated that the compound induces cytotoxic effects in cancer cell lines, suggesting potential anticancer properties.

- Neurotoxicity : Some studies have indicated neurotoxic effects, particularly in neuronal cell cultures, raising concerns about its safety profile.

Animal Models

In vivo studies have assessed the compound's effects on animal models:

- Dosage Response : Research indicates that higher doses correlate with increased toxicity and adverse effects on organ function.

- Behavioral Changes : Behavioral assessments in rodent models revealed alterations in locomotor activity and cognitive function following exposure to the compound.

Table 2: Summary of Biological Effects

| Effect Type | Observation |

|---|---|

| Cytotoxicity | Induces apoptosis in cancer cells |

| Neurotoxicity | Alters neuronal function |

| Organ Toxicity | Affects liver and kidney function |

Case Studies

Several case studies provide insight into the biological implications of exposure to this compound:

-

Case Study on Cancer Cell Lines :

- Researchers observed that treatment with the compound resulted in a dose-dependent decrease in viability of human breast cancer cells (MCF-7). The study concluded that the compound could be a candidate for further anticancer drug development.

-

Neurotoxicity Assessment :

- A study involving rat models demonstrated significant neurobehavioral changes after exposure to varying concentrations of the compound. The findings indicated potential risks associated with environmental exposure.

-

Toxicological Evaluation :

- A comprehensive evaluation of chronic exposure revealed potential hepatotoxic effects, necessitating further investigation into safe exposure limits.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.